molecular formula C162H246N52O43S6 B1573935 ProTx III

ProTx III

Cat. No.: B1573935
M. Wt: 3802.41
Attention: For research use only. Not for human or veterinary use.
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Description

Potent Nav1.7 blocker (IC50 = 2.5 nM). Also inhibits Nav1.1, Nav1.2, Nav1.3 and Nav1.6 in the nanomolar range. Exhibits no effects on Cav channels or nAChR at 5 μM. Demonstrates analgesic activity in vivo;  antagonizes effects of scorpion-venom toxin OD1 at Nav1.7.

Properties

Molecular Formula

C162H246N52O43S6

Molecular Weight

3802.41

Origin of Product

United States

Discovery and Classification of Protx Iii Within Animal Venomics

Identification and Isolation of ProTx III from Thrixopelma pruriens Venom

This compound, scientifically designated as µ-TRTX-Tp1a, was identified and isolated from the venom of the Peruvian green-velvet tarantula, Thrixopelma pruriens. This discovery was made by researchers at the University of Queensland, Australia latoxan.comlatoxan.comwikipedia.org. The process involved a high-throughput fluorescent assay designed to screen spider venoms for inhibitors of human voltage-gated sodium channel NaV1.7 (hNaV1.7) latoxan.comwikipedia.org.

The isolation of this compound from the crude Thrixopelma pruriens venom was achieved through reversed-phase high-performance liquid chromatography (RP-HPLC) fractionation. During this process, this compound, also referred to as Tp1a, was observed to elute at a retention time of 26.9 minutes researchgate.netrndsystems.com. Subsequent analysis using matrix-assisted laser desorption/ionization-time of flight (MALDI-TOF) mass spectrometry confirmed the monoisotopic mass of the isolated peptide as 3799 Da researchgate.net. Structurally, this compound is characterized as a 33-amino acid peptide featuring three disulfide bridges latoxan.comwikipedia.org.

Alternative Nomenclature and Synonyms of this compound in Academic Literature

In academic and scientific literature, this compound is known by several alternative names and synonyms. These include:

Nomenclature TypeName/Synonym
Primary NameThis compound
Systematic Nameµ-TRTX-Tp1a
AbbreviationTp1a
General NamePROTOXIN-III

These different designations are used interchangeably across various research publications and databases latoxan.comlatoxan.comwikipedia.orglatoxan.com.

Phylogenetic Context and Classification of this compound within NaSpTx Toxin Families

This compound is classified within the NaSpTx family 1, a group of spider toxins known to modulate voltage-gated sodium channels latoxan.comnih.gov. The classification of spider toxins that target sodium channels, collectively termed NaSpTx (Sodium channel Spider Toxins), is based on their primary structure, cysteine scaffold, and the spacing of their intercystine residues. This system categorizes these toxins into 12 distinct families, ranging from NaSpTx1 to NaSpTx12 nih.gov.

Toxins belonging to the NaSpTx Family 1, such as this compound, typically consist of 33 to 35 amino acid residues and possess three disulfide bonds. These disulfide bonds contribute to a highly stable structural motif known as the Inhibitor Cystine Knot (ICK) nih.gov. Phylogenetic analyses of NaSpTxs that target NaV1.7 indicate that these toxins have independent evolutionary origins, yet they form well-defined clades, particularly for NaSpTx families 1, 2, and 3. Research findings suggest that toxins within NaSpTx Family 1 share similar structural characteristics and mechanisms of binding to the NaV1.7 channel.

Structural Characterization and Biophysical Analysis of Protx Iii

Elucidation of ProTx III Primary Amino Acid Sequence

The primary structure of this compound consists of a 33-amino acid residue chain. The determination of this sequence was accomplished through a combination of established protein chemistry techniques. The majority of the sequence, specifically the first 31 amino acids from the N-terminus, was elucidated using automated Edman degradation. wikipedia.org This method sequentially removes amino acid residues from the N-terminus of a peptide, which are then identified.

To complete the sequence, the final two amino acid residues at the C-terminus were identified using a combination of tandem mass spectrometry (MS/MS) and amino acid analysis. wikipedia.org This dual approach confirmed the entire primary structure of the peptide. The full amino acid sequence of this compound is presented in Table 1.

Table 1: Primary Amino Acid Sequence of this compound

Position Amino Acid (Three-Letter Code) Amino Acid (One-Letter Code)
1 Asp D
2 Cys C
3 Leu L
4 Lys K
5 Phe F
6 Gly G
7 Trp W
8 Lys K
9 Cys C
10 Asn N
11 Pro P
12 Arg R
13 Asn N
14 Asp D
15 Lys K
16 Cys C
17 Cys C
18 Ser S
19 Gly G
20 Leu L
21 Lys K
22 Cys C
23 Gly G
24 Ser S
25 Asn N
26 His H
27 Asn N
28 Trp W
29 Cys C
30 Lys K
31 Leu L
32 His H
33 Ile I

The C-terminus of this compound is amidated.

Disulfide Bond Connectivity and the Inhibitor Cystine Knot (ICK) Motif in this compound

This compound contains six cysteine residues that form three intramolecular disulfide bonds. rcsb.org These linkages are crucial for the peptide's three-dimensional structure and biological activity. The disulfide bond connectivity in this compound is Cys2-Cys17, Cys9-Cys22, and Cys16-Cys29. rcsb.org

This specific arrangement of disulfide bridges gives rise to a highly stable and compact structure known as the inhibitor cystine knot (ICK) motif. wikipedia.orgnih.gov The ICK motif is characterized by a ring formed by two disulfide bonds and the intervening backbone segments, through which a third disulfide bond is threaded. pdbj.org This knotted architecture confers remarkable stability to the peptide, making it resistant to thermal denaturation and proteolysis. pdbj.org The ICK motif is a common structural scaffold found in many spider and cone snail toxins that target ion channels. wikipedia.orgpdbj.org

Three-Dimensional Structural Determination of this compound via Nuclear Magnetic Resonance (NMR) Spectroscopy

The three-dimensional solution structure of this compound was determined using nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgnih.gov For the structural analysis, a sample of the synthetic acid form of this compound was dissolved in a 90% H2O/10% D2O solution at a concentration of approximately 1 mM and a pH of 3.0. wikipedia.org

A suite of two-dimensional ¹H NMR experiments was conducted to obtain the necessary structural restraints. These experiments included Total Correlation Spectroscopy (TOCSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), which were recorded at 298 K on a 600 MHz spectrometer. wikipedia.org The TOCSY experiment was utilized for the assignment of proton resonances within each amino acid residue, while the NOESY experiment provided through-space distance information between protons that are close in the folded structure.

The collected NMR data, specifically the NOE-derived distance restraints, were used as input for structure calculations. These calculations were performed using the CYANA software package. wikipedia.org The resulting ensemble of structures was further refined using AMBER software in explicit water. wikipedia.org The final set of 20 structures with the lowest energy and best stereochemical quality was selected to represent the solution structure of this compound. wikipedia.org The coordinates for the atomic structure of this compound have been deposited in the Protein Data Bank. wikipedia.org

The NMR structure revealed that this compound adopts the classic inhibitor cystine knot (ICK) fold. wikipedia.orgnih.gov A key feature of its molecular surface is a prominent hydrophobic patch that is encircled by a number of positively charged residues. wikipedia.orgnih.gov

Structural Homology and Comparative Analysis with Related Venom Peptides

This compound shares significant structural and sequence homology with two other toxins from the same tarantula venom, ProTx-I and ProTx-II. All three peptides belong to the inhibitor cystine knot (ICK) family and act as gating modifiers of voltage-gated ion channels. pdbj.orgnih.gov

In terms of primary structure, this compound is a 33-residue peptide, while ProTx-I has 35 amino acids and ProTx-II is composed of 30 amino acids. wikipedia.orgpdbj.orgnih.gov An alignment of their amino acid sequences reveals conserved cysteine residues that form the characteristic ICK disulfide bridge framework (CysI-CysIV, CysII-CysV, CysIII-CysVI). Beyond the cysteine residues, there are other regions of sequence identity and similarity, particularly within the hydrophobic core of the peptides. However, there are also notable differences in their amino acid sequences, which contribute to their distinct pharmacological profiles. A sequence alignment of the three ProTx peptides is shown in Table 2.

Table 2: Amino Acid Sequence Alignment of ProTx-I, ProTx-II, and this compound

Peptide Sequence
ProTx-I ECR YWL GGC SAG QTC CKH LVC SRR HGW CVW DGT FS
ProTx-II YCK LWL GGC KPL GQC CKP LVC SRK HGW CKW DGT W
This compound DCL KFG WKC NPR NDK CCS GLK CGS NHN WCK LHI

Conserved cysteine residues are highlighted in bold.

This compound and other ProTx peptides share the inhibitor cystine knot (ICK) structural motif with a number of other spider venom toxins that modulate voltage-gated sodium channels, such as Huwentoxin-IV (HWTX-IV) from the venom of the Chinese bird spider Ornithoctonus huwena. researchgate.net HWTX-IV is also a potent blocker of NaV channels, particularly the NaV1.7 subtype, making it a relevant subject for structural comparison.

Both this compound and HWTX-IV are relatively small, disulfide-rich peptides that adopt the compact ICK fold. This shared architecture underscores a common evolutionary strategy for creating stable and effective neurotoxins. The ICK scaffold provides a rigid core that correctly orients key functional residues for interaction with the voltage-sensor domains of NaV channels. researchgate.net

Despite the conserved structural framework, there are significant differences in the primary sequences of this compound and HWTX-IV, outside of the conserved cysteine residues. These sequence variations result in distinct surface topographies and electrostatic potential distributions. For example, the specific arrangement of hydrophobic and charged residues on the molecular surface of each toxin dictates its binding affinity and selectivity for different NaV channel subtypes. While both toxins target the voltage-sensor domains, the precise nature of their interactions and the key residues involved in binding are likely to differ, accounting for their unique pharmacological profiles. researchgate.net The structural and functional similarities and differences between these toxins provide valuable insights into the molecular determinants of NaV channel modulation and offer a basis for the design of novel, more selective channel blockers.

Molecular Mechanism of Action on Voltage Gated Sodium Channels

Selective Modulation of Voltage-Gated Sodium Channel 1.7 (NaV1.7) by ProTx III

This compound has been identified as a selective inhibitor of voltage-gated sodium channel 1.7 (NaV1.7) researchgate.netsmartox-biotech.comnih.gov. Recombinant and synthetic forms of this compound preferentially inhibit human NaV1.7 (hNaV1.7) with an IC50 value of approximately 2.1 nM researchgate.netsmartox-biotech.comnih.gov. The C-terminal amidation of the peptide is crucial for its potency, as the C-terminal acid form of this compound shows a diminished inhibition of NaV1.7, with an IC50 of 11.5 nM, and a decreased association rate, suggesting that the peptide's C-terminus contributes significantly to its interaction with hNaV1.7 researchgate.netsmartox-biotech.comnih.gov. This selective inhibition makes this compound a valuable tool for studying NaV1.7 function and a potential scaffold for the development of analgesics, given NaV1.7's critical role in pain signaling researchgate.netnih.govnih.gov.

Subtype Selectivity Profile of this compound Across NaV Channels

This compound exhibits a distinct selectivity profile across various NaV channel subtypes. In fluorescent assays, the rank order of inhibition potency for human NaV channels is NaV1.7 > NaV1.6 > NaV1.2 > NaV1.1 > NaV1.3 researchgate.netsmartox-biotech.comnih.gov. While NaV1.7 is inhibited at low nanomolar concentrations, other subtypes require higher concentrations for inhibition researchgate.netsmartox-biotech.comnih.gov.

Table 1: this compound Inhibition (IC50) Across Human NaV Channel Subtypes

NaV SubtypeIC50 (nM)Reference
NaV1.72.1 researchgate.netsmartox-biotech.comnih.gov
NaV1.6Nanomolar researchgate.netsmartox-biotech.comnih.gov
NaV1.2Nanomolar researchgate.netsmartox-biotech.comnih.gov
NaV1.1Nanomolar researchgate.netsmartox-biotech.comnih.gov
NaV1.3Nanomolar researchgate.netsmartox-biotech.comnih.gov

Beyond its potent effect on NaV1.7, this compound also inhibits NaV1.1, NaV1.2, and NaV1.6 channels at nanomolar concentrations, albeit with lower potency compared to NaV1.7 researchgate.netsmartox-biotech.comnih.gov. For instance, the inhibition of NaV1.6, NaV1.2, NaV1.1, and NaV1.3 is less pronounced than that of NaV1.7, following the established rank order researchgate.netsmartox-biotech.comnih.gov. This indicates a broader, yet still preferential, activity spectrum within the NaV family.

A notable feature of this compound's selectivity profile is its lack of significant effect on other major ion channel families. At concentrations up to 5 µM, this compound has been shown to have no effect on human voltage-gated calcium (CaV) channels or nicotinic acetylcholine (B1216132) receptors (nAChR) researchgate.netsmartox-biotech.comnih.gov. This high specificity for NaV channels, particularly the NaV1.7 subtype, minimizes potential off-target effects on other excitable cell functions mediated by CaV channels or nAChRs researchgate.netsmartox-biotech.comnih.govuq.edu.aumdpi.com.

Biophysical Mechanisms of NaV Channel Gating Modulation

This compound is classified as a gating modifier toxin, meaning it modulates NaV channel activity by interacting with voltage-sensing domains rather than directly blocking the pore researchgate.netrupress.orgfrontiersin.org. Unlike many other spider toxins that act as gating modifiers, this compound exhibits a unique biophysical mechanism of action on NaV1.7 researchgate.netsmartox-biotech.comnih.gov.

A distinguishing characteristic of this compound is that it inhibits hNaV1.7 without significantly altering the voltage-dependence of activation researchgate.netsmartox-biotech.comnih.gov. This is in contrast to many other spider toxins, such as ProTx-II, which typically modulate NaV channels by prominently shifting the voltage dependence of activation to more positive potentials, thereby making it harder for the channel to open researchgate.netrupress.orgsmartox-biotech.commdpi.com. The lack of a significant shift in activation voltage dependence for NaV1.7 by this compound highlights a unique modulatory mechanism researchgate.netsmartox-biotech.comnih.gov.

Similarly, this compound inhibits hNaV1.7 without significantly altering the voltage dependence of steady-state inactivation researchgate.netsmartox-biotech.comnih.gov. This differentiates it from other toxins that might stabilize the channel in an inactivated state by shifting the voltage dependence of inactivation to more hyperpolarized potentials smartox-biotech.comnih.gov. The findings from whole-cell patch-clamp experiments indicate that this compound preferentially inhibits NaV1.7 without causing substantial changes in its steady-state inactivation properties researchgate.netsmartox-biotech.comnih.gov.

Table 2: Biophysical Effects of this compound on NaV1.7 Gating

Gating ParameterEffect of this compound on NaV1.7Comparison to Many Other Spider ToxinsReference
Voltage Dependence of ActivationNo significant alterationOften shifts to more positive potentials researchgate.netsmartox-biotech.comnih.gov
Voltage Dependence of Steady-State InactivationNo significant alterationCan shift to more hyperpolarized potentials researchgate.netsmartox-biotech.comnih.gov

This compound, also known as μ-TRTX-Tp1a, is a potent and selective peptide neurotoxin isolated from the venom of the Peruvian green-velvet tarantula Thrixopelma pruriens. This 33-residue peptide belongs to the NaSpTx family 1 and is characterized by a classical inhibitor cystine knot (ICK) motif, a structural fold common among many spider toxins that modulate ion channels. researchgate.netnih.govsmartox-biotech.commedchemexpress.com this compound functions primarily as an inhibitor of voltage-gated sodium (NaV) channels, playing a significant role in modulating neuronal excitability. researchgate.netnih.gov

This compound exerts its pharmacological effects by interacting with voltage-gated sodium channels, which are integral membrane proteins responsible for the initiation and propagation of action potentials in excitable cells. oup.comnih.govnih.gov Specifically, this compound preferentially inhibits human NaV1.7 channels, demonstrating high potency with an IC50 value of approximately 2.1 nM for the native amidated form. researchgate.netnih.govsmartox-biotech.commedchemexpress.com Its inhibitory profile extends to other NaV subtypes, showing preferential inhibition in the order of hNaV1.7 > hNaV1.6 > hNaV1.2 > hNaV1.1 > hNaV1.3 in fluorescent assays. researchgate.netnih.govsmartox-biotech.com Notably, unlike some other spider toxins, this compound inhibits NaV1.7 without significantly altering the voltage-dependence of activation or steady-state inactivation of the channel. researchgate.netnih.govsmartox-biotech.com

Table 1: this compound Inhibition Profile on Human NaV Subtypes

NaV SubtypeRelative Potency
hNaV1.7Highest
hNaV1.6High
hNaV1.2Moderate
hNaV1.1Moderate
hNaV1.3Lowest

Identification of this compound Binding Sites on Voltage-Gated Sodium Channels

This compound, like other cysteine knot spider toxins, targets the voltage-sensing domains (VSDs) of voltage-gated sodium channels. nih.gov These VSDs, composed of S1-S4 transmembrane segments within each of the four homologous domains (DI-DIV) of the channel's α-subunit, are crucial for sensing changes in membrane potential. The S4 segment, in particular, contains conserved positively charged arginine residues that act as gating charges, moving in response to voltage fluctuations to regulate channel opening and closing. oup.commdpi.com

Interaction with Voltage-Sensing Domain II (VSDII)

A key finding in understanding this compound's mechanism is its interaction with Voltage-Sensing Domain II (VSDII) of the NaV channel. nih.govelifesciences.orgfrontiersin.org This binding site is formed by the extracellular S1-S2 and S3-S4 regions on VSDII. nih.gov Toxins like this compound, ProTx-II, HwTx-IV, GpTx-1, and JzTx-V are known to bind with higher affinity to the resting state of VSDII. nih.govfrontiersin.org This high-affinity binding to the resting state effectively prevents the voltage sensor from activating upon depolarization, thereby trapping the channel in a closed, non-conductive state and inhibiting ion flow. nih.govfrontiersin.org Structural studies, particularly with ProTx-II on hNaV1.7 VSDII, have provided insights into how these toxins stabilize the VSDII in its resting conformation. frontiersin.org

Molecular Determinants of Toxin-Channel Interaction

Detailed research on similar spider toxins, such as ProTx-II and HwTx-IV, provides insights into the molecular determinants of their interaction with NaV channels. Hydrophobic and aromatic residues located in loop 1, loop 4, and the C-terminus of these toxins, along with positively charged residues distributed in loop 4 and the C-terminus, are crucial for their affinity. mdpi.com For instance, Trp24 in ProTx-II has been identified as a hydrophobic anchor that stabilizes its interaction with hNaV1.7. mdpi.com The positively-charged residues in the C-terminus of these toxins are thought to insert into a cleft within VSDII, thereby trapping the domain in its resting state. frontiersin.org Mutagenesis studies have further revealed that specific amino acid changes within the paddle motifs of domains I, II, and IV can weaken the interaction of toxins like ProTx-II with NaV1.2, highlighting the importance of these regions in toxin binding. nih.gov

Functional Role of C-terminal Amidation in this compound Potency and Selectivity

The C-terminal amidation of this compound plays a significant functional role in enhancing its potency and influencing its subtype selectivity towards voltage-gated sodium channels. researchgate.netnih.govsmartox-biotech.commdpi.com This post-translational modification is a common feature in many peptide toxins and has been shown to directly impact their pharmacological properties. mdpi.com

For this compound, a direct comparison between its native amidated form and a C-terminal acid form revealed a substantial difference in inhibitory potency against hNaV1.7. The native amidated this compound exhibited an IC50 of 2.1 nM, whereas the C-terminal acid form showed a diminished inhibition with an IC50 of 11.5 nM. researchgate.netnih.govsmartox-biotech.commedchemexpress.com This five-fold decrease in potency for the non-amidated form, coupled with a decreased association rate, strongly suggests that the C-terminus of the peptide, and specifically its amidation, is a critical determinant for its effective interaction with hNaV1.7. researchgate.netnih.govsmartox-biotech.com

Table 2: Effect of C-terminal Amidation on this compound Potency on hNaV1.7

This compound FormhNaV1.7 IC50 (nM)
Native Amidated Form2.1
C-terminal Acid Form11.5

Similar observations have been made for other spider toxins, where C-terminal amidation enhances potency and can alter subtype selectivity. mdpi.comnih.gov This modification is believed to contribute to favorable interactions at the toxin-channel interface, potentially through altered charge distribution or improved structural stability, leading to a more effective and selective inhibition of the target NaV channel subtype.

Advanced Methodologies in Protx Iii Research

Electrophysiological Techniques for Functional Characterization

Electrophysiological assays are fundamental to understanding the precise mechanism by which ProTx III interacts with and inhibits ion channels. These techniques allow for the direct measurement of ion channel activity and the effects of the peptide on channel function.

Whole-cell patch-clamp recording is a gold-standard electrophysiological technique that provides detailed insights into the effects of a compound on the ion currents of an entire cell. This method has been instrumental in quantifying the potency and selectivity of this compound on various voltage-gated sodium (Nav) channel subtypes.

In this technique, a glass micropipette with a very small tip is sealed onto the membrane of a cell, and a small patch of the membrane is ruptured to gain electrical access to the cell's interior. This allows for the precise control of the cell's membrane potential and the recording of the ionic currents flowing through the channels in the cell membrane.

Researchers have utilized whole-cell patch-clamp recordings on cells heterologously expressing specific human Nav channel subtypes to determine the concentration of this compound required to inhibit 50% of the channel's activity (IC50). These studies have revealed that this compound is a potent blocker of Nav1.7. nih.govmedchemexpress.comtocris.com For instance, the native amidated form of this compound was found to have an IC50 of 2.1 nM for human Nav1.7. nih.govmedchemexpress.com The potency of this compound has also been assessed on other Nav channel subtypes, demonstrating its preferential, though not exclusive, inhibition of Nav1.7. tocris.comrndsystems.com

Table 1: Potency of this compound and its variants on human Nav1.7 channels as determined by whole-cell patch-clamp recordings.
CompoundIC50 (nM)Reference
This compound (native, amidated)2.1 nih.govmedchemexpress.com
This compound (synthetic, amidated)2.5 tocris.com
This compound (recombinant)9.5 medchemexpress.com
This compound (C-terminal acid)11.5 nih.govmedchemexpress.com

To overcome the low throughput of manual patch-clamp, automated patch-clamp systems have been developed. frontiersin.org These systems enable the simultaneous recording from multiple cells in a microplate format, significantly increasing the efficiency of data acquisition. plos.org While specific studies detailing the use of automated patch-clamp for this compound are not prevalent, this technology is widely used in the characterization of ion channel modulators. For instance, an automated patch-clamp assay was employed to investigate the effects of truncated analogues of the related peptide, ProTx-II, on the human Nav1.7 receptor. ucl.ac.uk Given the structural and functional similarities, it is a highly relevant and likely utilized technique for the broader study of ProTx family peptides and their analogues. These systems are crucial for secondary screening and lead optimization, allowing for the rapid assessment of the potency and selectivity of numerous compounds.

High-Throughput Screening Assays

The discovery of novel ion channel modulators from complex natural sources like spider venom necessitates the use of high-throughput screening (HTS) assays. nih.gov These assays allow for the rapid screening of thousands of samples to identify "hits" with desired activity.

The initial discovery of this compound (also referred to as µ-TRTX-Tp1a) was facilitated by a high-throughput fluorescent-based assay using a Fluorescent Imaging Plate Reader (FLIPR). nih.govnih.gov This technique is a cornerstone of modern drug discovery, enabling the rapid and simultaneous measurement of intracellular calcium or membrane potential changes in a large number of samples. nih.govnih.gov

In the context of this compound's discovery, a FLIPR-based assay was used to screen a library of spider venoms for inhibitory activity against human Nav1.7 channels. nih.govnih.gov The assay typically utilizes a cell line, such as the human neuroblastoma cell line SH-SY5Y, which endogenously expresses Nav1.7 channels. nih.gov The cells are loaded with a voltage-sensitive fluorescent dye. When the Nav1.7 channels are activated (e.g., by a chemical activator like veratridine), sodium ions flow into the cell, causing a change in membrane potential that is detected as a change in fluorescence. nih.gov If a venom sample contains an inhibitor of Nav1.7, this change in fluorescence will be reduced or absent. nih.gov This high-throughput method allowed researchers to efficiently screen numerous venoms and identify the one from the tarantula Thrixopelma pruriens as containing a potent Nav1.7 inhibitor, which was subsequently isolated and identified as this compound. nih.gov

Peptide Synthesis and Modification Strategies for this compound

The ability to chemically synthesize peptides like this compound is crucial for confirming their structure, enabling detailed structure-activity relationship (SAR) studies, and producing sufficient quantities for research purposes.

Solid-phase peptide synthesis (SPPS) is the standard method for the chemical synthesis of peptides. peptide.comresearchgate.net This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. peptide.com The key advantage of SPPS is that excess reagents and by-products can be easily removed by simple washing and filtration steps, which greatly simplifies the purification process. peptide.com

Both recombinant and synthetic forms of this compound have been produced and characterized, confirming that the synthetically derived peptide retains the biological activity of the native molecule. nih.gov The process of SPPS involves several key steps:

Attachment of the first amino acid: The C-terminal amino acid of the desired peptide is attached to a solid resin support.

Deprotection: The temporary protecting group on the N-terminus of the attached amino acid is removed.

Coupling: The next protected amino acid in the sequence is activated and coupled to the deprotected N-terminus of the growing peptide chain.

Washing: Excess reagents are washed away.

These deprotection and coupling steps are repeated until the entire peptide sequence is assembled. Finally, the completed peptide is cleaved from the resin, and the side-chain protecting groups are removed. This methodology not only allows for the production of the native this compound sequence but also facilitates the synthesis of various analogues with modified amino acid sequences to probe the roles of specific residues in its activity. ucl.ac.uk

Recombinant Expression Techniques

To overcome the limitations of isolating this compound from its natural venom source, recombinant expression systems have been developed to produce the peptide in larger quantities. One successful approach involves the expression of this compound in Escherichia coli as a fusion protein. nih.gov In this method, the genetic sequence encoding this compound is linked to a larger, highly expressed protein, such as maltose-binding protein (MBP). This fusion construct enhances the stability and solubility of the relatively small this compound peptide during expression in the bacterial host.

Following expression, the MBP-ProTx III fusion protein is purified from the cell lysate, typically using affinity chromatography that specifically binds to the MBP tag. Subsequently, the fusion protein is treated with a specific protease that cleaves this compound from its MBP partner. The released recombinant this compound is then further purified to homogeneity, yielding a functional peptide that can be used for structural and functional studies. This recombinant production strategy not only provides a reliable and scalable source of this compound but also facilitates the generation of mutants to investigate structure-activity relationships. nih.gov

Analytical Techniques for this compound Characterization

A suite of powerful analytical techniques is employed to verify the identity, purity, and structural integrity of both native and recombinantly produced this compound.

Mass spectrometry plays a pivotal role in the characterization of this compound. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is frequently used for the rapid and accurate determination of the molecular weight of the intact peptide. This technique provides a quick confirmation of the correct synthesis or expression of this compound by measuring its precise mass.

For more detailed structural analysis, Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is employed. This powerful technique allows for the sequencing of the peptide. In a study on this compound, then referred to as μ-TRTX-Tp1a, the initial 31 amino acids were determined using traditional Edman degradation. The final two residues at the C-terminus were then confirmed through a combination of tandem mass spectrometry and amino acid analysis, showcasing the synergy of different analytical methods in fully characterizing the peptide's primary structure. nih.gov

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the purification and analysis of this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. In RP-HPLC, the peptide is passed through a column containing a nonpolar stationary phase. A gradient of increasing organic solvent is used to elute the components of a mixture, with more hydrophobic molecules being retained longer on the column.

This technique is crucial for purifying this compound from its native venom, from the products of chemical synthesis, or from the cleavage reaction of a recombinant fusion protein. nih.gov The high resolution of HPLC allows for the separation of this compound from other venom components or from impurities generated during its production. The purity of the final peptide is often assessed by analytical RP-HPLC, where a single, sharp peak indicates a high degree of homogeneity.

Computational Approaches and Structural Modeling in this compound Research

Computational methods are increasingly being used to complement experimental studies of this compound, providing insights into its structure, dynamics, and interactions at an atomic level.

While specific molecular dynamics (MD) simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, this computational technique holds significant potential for advancing our understanding of this peptide. The three-dimensional structure of this compound has been experimentally determined by Nuclear Magnetic Resonance (NMR) spectroscopy, revealing a classic inhibitor cystine knot (ICK) motif. nih.gov This high-resolution structure provides an excellent starting point for MD simulations.

MD simulations could be employed to investigate the conformational dynamics of this compound in various environments, such as in aqueous solution or near a model cell membrane. Such simulations could reveal the flexibility of different regions of the peptide and how its structure might change upon approaching its target, the voltage-gated sodium channel. Furthermore, MD simulations of the this compound-channel complex could elucidate the specific molecular interactions that are critical for its inhibitory activity, providing a dynamic view that is complementary to the static picture offered by experimental structures.

The availability of an experimentally determined structure of this compound obviates the need for homology modeling, a technique used to predict a protein's structure based on its similarity to a known structure. However, with the known structure, in silico mutagenesis techniques, such as computational alanine (B10760859) scanning, can be powerful predictive tools.

Computational alanine scanning involves systematically replacing each amino acid residue in the this compound structure with alanine in a computational model. The effect of each mutation on the stability of the peptide and its binding affinity for its target can then be calculated. This approach can identify "hot-spot" residues that are critical for the peptide's function. While specific studies applying this technique to this compound have not been widely reported, it represents a valuable future direction for research. The predictions from in silico mutagenesis can guide the design of future experimental mutagenesis studies, prioritizing the synthesis and testing of key mutants and accelerating the elucidation of the structure-function relationships of this compound.

Structure-Guided Design Principles

The rational design of novel therapeutic agents based on the molecular structure of this compound (μ-TRTX-Tp1a) is a key area of research aimed at improving its potency and selectivity as a voltage-gated sodium channel inhibitor. The structural characteristics of this compound provide a foundation for understanding its interactions with its target and for guiding the synthesis of new, potentially more effective, analogs.

The three-dimensional structure of this compound, as determined by NMR spectroscopy, reveals a classic inhibitor cystine knot (ICK) motif. nih.gov This motif creates a very stable and rigid scaffold, which is advantageous for therapeutic design. The molecular surface of this compound is characterized by a hydrophobic patch that is surrounded by positively charged residues. nih.gov These features are believed to be crucial for its interaction with the voltage-gated sodium channels. Subtle differences in this surface topography compared to other spider toxins with an ICK motif may account for its distinct pharmacological profile. nih.gov

A critical aspect of the structure of this compound that has been identified as a key determinant of its inhibitory activity is the state of its C-terminus. Structure-activity relationship studies have demonstrated that the native, C-terminally amidated form of this compound is significantly more potent than its C-terminal acid counterpart. This suggests that the C-terminal amide group plays a direct and important role in the interaction of the peptide with the hNaV1.7 channel. nih.gov The development of more selective and potent hNaV1.7 inhibitors can be guided by these structural insights. nih.gov

Detailed research findings have quantified the difference in potency between the native and modified forms of this compound, highlighting the importance of the C-terminal amidation for its function.

Table 1: Inhibitory Activity of this compound Variants on hNaV1.7

Compound C-Terminal Modification IC50 (nM)
Native this compound Amidated 2.1
Synthetic this compound Amidated 2.5
Recombinant this compound Amidated 9.5
C-terminal Acid this compound Acid 11.5

The data clearly indicates that the removal of the C-terminal amide and its replacement with a carboxylic acid leads to a notable decrease in the inhibitory potency of this compound on the hNaV1.7 channel. nih.gov Specifically, the IC50 value increases from 2.1 nM for the native amidated form to 11.5 nM for the C-terminal acid form, representing a more than five-fold reduction in activity. nih.gov This finding is a cornerstone of the structure-guided design principles for this compound, indicating that modifications to the peptide should aim to preserve or mimic the C-terminal amide to maintain high potency.

Structure Activity Relationship Sar Studies and Engineering of Protx Iii Analogs

Elucidation of Key Residues and Motifs Governing ProTx III Activity and Selectivity

This compound, characterized by its classical inhibitor cystine knot (ICK) motif, presents a molecular surface featuring a hydrophobic patch encircled by positively charged residues researchgate.netsmartox-biotech.com. This unique arrangement contributes to its distinct pharmacological profile.

Insights into the binding mechanism of similar tarantula toxins, like ProTx-II, reveal a complex interaction with the voltage sensor domain II (VSD2) of Nav channels. ProTx-II utilizes an aromatic-rich surface, including residues such as Tryptophan at positions 5, 7, 24, and 30 (W5, W7, W24, W30), to anchor itself within the cell membrane tandfonline.com. From this membrane-anchored position, it engages VSD2, specifically perching atop the S3 helix, which is the most peripherally exposed structural element in Nav channels tandfonline.com. A polybasic C-terminal tail, comprising Lysine residues at positions 26, 27, and 28 (K26, K27, K28), along with a hydrophobic dyad (Leucine 29 and Tryptophan 30, L29-W30), further secures the toxin in the membrane while optimally positioning it over the S3 helix tandfonline.com.

Specific interactions between ProTx-II and Nav1.7 involve Arginine 22 (R22) and Lysine 26 (K26) extending into the extracellular vestibule of VSD2. R22 interacts with Aspartate 816 (D816) and Aspartate 818 (D818) on the S4 helix, while K26 directly engages Glutamate 811 (E811) on the S3 helix through a salt-bridge interaction tandfonline.com. The residues Phenylalanine 813 (F813), E811, D816, and D818 are unique to Nav1.7, suggesting that interactions with these specific residues underpin the observed selectivity of ProTx-II for this channel subtype tandfonline.com.

The flexible C-terminal tail region of ProTx-II has been identified as playing a significant role in both Nav channel potency and isoform selectivity tandfonline.com. Similarly, for this compound (Tp1a), the C-terminus is crucial for its interaction with hNav1.7, with C-terminal amidation notably enhancing its potency smartox-biotech.com.

Design and Synthesis of Truncated and Modified this compound Analogs

The design and synthesis of this compound analogs involve various strategies aimed at dissecting the structural elements responsible for activity and improving pharmacological properties. ProTx-II, a closely related peptide, is a 30-amino acid peptide featuring three interlocking disulfide bonds that form a well-defined inhibitory cystine knot (ICK) scaffold tandfonline.comresearchgate.net.

One approach involves synthesizing truncated analogs based on the individual cysteine rings of the peptide to investigate their structure-activity relationship ucl.ac.uk. Furthermore, researchers have explored replacing the native disulfide bonds with thioether linkages, forming lanthionine-bridged analogs. This modification aims to produce hydrolytically stable compounds, addressing potential issues with peptide stability in vivo researchgate.netucl.ac.ukacs.org. Lanthionine, an unnatural amino acid, effectively replaces two cysteine residues connected by a thioether bond ucl.ac.uk.

Modifications to the C-terminal functional group are another key strategy. For instance, changing the C-terminal functional group of ProTx-II from a carboxylic acid to a methylamide has been shown to increase its activity on Nav1.7 tandfonline.com.

Impact of Amino Acid Substitutions and Terminal Modifications on this compound Pharmacology

Amino acid substitutions and terminal modifications significantly impact the pharmacological profile of this compound and its analogs, influencing potency and selectivity.

For ProTx-II, hydrophobic substitutions at position 30, such as the W30L mutation, have been shown to significantly improve its selectivity for Nav1.7. This substitution led to IC50 values of 5 nM for Nav1.7, 501 nM for Nav1.6, and 4 µM for Nav1.4, highlighting the importance of W30 in mediating selectivity tandfonline.com. Conversely, substitutions like K to R and W to Y in ProTx-II have been observed to reduce its potency for hNav1.7 researchgate.net.

Terminal modifications, particularly C-terminal amidation, play a crucial role. For this compound (Tp1a), C-terminal amidation substantially enhances its potency for hNav1.7. The amidated form of Tp1a exhibits an IC50 of 2.1 nM for hNav1.7, whereas the C-terminal acid form shows a diminished potency with an IC50 of 11.5 nM smartox-biotech.com. This suggests that the C-terminus significantly contributes to the peptide's interaction with hNav1.7 smartox-biotech.com. Generally, introducing positive charges or increasing hydrophobicity in the C-terminal region has been shown to enhance the Nav inhibition properties of related peptides researchgate.net.

Alanine (B10760859) scanning mutagenesis is a common technique to identify key residues. While specific comprehensive alanine scanning data for this compound is limited in the provided sources, studies on related toxins like HNTX-III have shown that residues such as F5, N19, Y20, K25, and K30 are critical for hNav1.7 binding, with K3 and S24 also contributing, and V31 and L33 having moderate effects on inhibitory activity nih.gov. These findings suggest that the interaction between such toxins and Nav1.7 relies on both electrostatic and hydrophobic forces nih.gov.

Table 1: Impact of C-Terminal Modification on this compound (Tp1a) Potency for hNav1.7

This compound FormhNav1.7 IC50 (nM)Reference
Amidated2.1 smartox-biotech.com
Acid11.5 smartox-biotech.com

Table 2: Impact of W30L Substitution on ProTx-II Selectivity

ProTx-II VariantNav1.7 IC50 (nM)Nav1.6 IC50 (nM)Nav1.4 IC50 (µM)Reference
Wild-type0.3Not specifiedNot specified frontiersin.org
W30L55014 tandfonline.com

Development of Engineered this compound Peptides with Enhanced Properties

Computational design approaches, such as the Rosetta method, have been successfully combined with experimental data and electrophysiological assays to generate high-affinity and selective inhibitors of human Nav1.7 channels based on the ProTx-II scaffold elifesciences.org. This strategy has yielded lead peptides with significantly enhanced profiles. For instance, engineered ProTx-II derived peptides, PTx2-3127 and PTx2-3258, demonstrated remarkable potency for hNav1.7 with IC50 values of 7 nM and 4 nM, respectively elifesciences.org. Crucially, these peptides exhibited greater than 1000-fold selectivity over other human Nav subtypes, including Nav1.1, Nav1.3, Nav1.4, Nav1.5, Nav1.8, and Nav1.9 elifesciences.org.

Another notable engineered ProTx-II variant, JNJ63955918 ([GP-W7Q, W30L]-ProTX-II), achieved 100- to >1000-fold selectivity over Nav1.1, Nav1.2, Nav1.4, Nav1.5, and Nav1.6, representing a significant improvement in selectivity compared to native ProTx-II tandfonline.com.

Further engineering efforts have focused on optimizing potency and selectivity against off-target Nav channels. For example, the peptide [D1I]-2760, derived from a ProTx-II related peptide, improved Nav1.7 potency by 2.5-fold and increased selectivity over Nav1.6 and Nav1.2 by 6-fold and 16-fold, respectively tandfonline.com. Subsequent C-terminal amidation of [D1I]-2760 further boosted its potency for both Nav1.7 and Nav1.6 tandfonline.comnih.gov.

The ability of these engineered peptides to bind to lipids is a characteristic feature of gating modifier ICK peptides that interact with site 4 of Nav channels, influencing their inhibitory activity frontiersin.org. The continuous advancements in computational design and high-throughput screening technologies are accelerating the discovery and optimization of venom-inspired peptides, promising improved safety profiles and enhanced therapeutic efficacy for various conditions nanion.de.

Table 3: Selectivity Profile of Engineered ProTx-II Analogs

Engineered PeptidehNav1.7 IC50 (nM)Selectivity over hNav1.1Selectivity over hNav1.2Selectivity over hNav1.3Selectivity over hNav1.4Selectivity over hNav1.5Selectivity over hNav1.6Selectivity over hNav1.8Selectivity over hNav1.9Reference
PTx2-31277>1000-foldNot specified>1000-fold>1000-fold>1000-foldNot specified>1000-fold>1000-fold elifesciences.org
PTx2-32584>1000-foldNot specified>1000-fold>1000-fold>1000-foldNot specified>1000-fold>1000-fold elifesciences.org
JNJ63955918Not specified100- to >1000-fold100- to >1000-foldNot specified100- to >1000-fold100- to >1000-fold100- to >1000-foldNot specifiedNot specified tandfonline.com

Preclinical Research Applications of Protx Iii As a Pharmacological Tool

ProTx III as a Probe for NaV1.7 Channel Function and Pathophysiology

This compound is widely utilized as a highly selective probe for studying the voltage-gated sodium channel NaV1.7, a channel critically implicated in pain signaling researchgate.netnih.govmdpi.comnih.gov. Genetic studies have firmly established NaV1.7's role in human pain pathways, with gain-of-function mutations in the SCN9A gene (encoding NaV1.7) linked to severe pain disorders like inherited erythromelalgia (IEM) and paroxysmal extreme pain disorder (PEPD), while loss-of-function mutations result in congenital insensitivity to pain (CIP) mdpi.comnih.govtandfonline.com.

This compound preferentially inhibits human NaV1.7 (hNaV1.7) with an IC50 of approximately 2.1-2.5 nM for its native amidated form nih.govrndsystems.commedchemexpress.comsmartox-biotech.comlatoxan.com. Its selectivity extends over other NaV subtypes, showing significantly less potency against NaV1.6, NaV1.2, NaV1.1, and NaV1.3 channels nih.govsmartox-biotech.comlatoxan.com. Importantly, at concentrations up to 5 µM, this compound demonstrates no significant effect on human voltage-gated calcium (CaV) channels or nicotinic acetylcholine (B1216132) receptors (nAChRs), highlighting its specificity researchgate.netnih.govrndsystems.comsmartox-biotech.com. Unlike many other spider toxins that modulate NaV channels, this compound inhibits hNaV1.7 without substantially altering the voltage-dependence of activation or inactivation, offering a distinct mechanism of action researchgate.netnih.govsmartox-biotech.comlatoxan.com. This precise and selective modulation makes this compound an essential tool for understanding the biophysical properties and pathophysiological contributions of NaV1.7.

In vitro Model Systems for Studying this compound Activity (e.g., Mammalian Cell Lines)

In vitro model systems, particularly mammalian cell lines, are instrumental in characterizing the activity and selectivity of this compound. Cell lines such as Chinese Hamster Ovary (CHO) cells and Human Embryonic Kidney (HEK) cells are frequently employed, often transfected to express specific human voltage-gated sodium channel isoforms researchgate.net. This approach allows for the study of exogenous ion channels at higher expression levels compared to native cells researchgate.net.

High-throughput fluorescent assays are commonly used for initial screening of venom fractions and purified peptides like this compound for their inhibitory effects on hNaV1.7 researchgate.netnih.govsmartox-biotech.com. Automated whole-cell patch-clamp electrophysiology experiments, using cell lines such as CHO cells expressing the NaV1.7 isoform, provide detailed insights into the peptide's effects on channel kinetics and voltage dependence researchgate.net. SH-SY5Y human neuroblastoma cells, derived from sympathetic neuronal tissue, also serve as a valuable in vitro model for studying mechanisms underlying nociception and neurotransmission, as they endogenously express various ion channel subtypes relevant to pain researchgate.net.

The inhibitory potency of this compound across different NaV subtypes has been quantified in these systems:

Table 1: Inhibitory Potency (IC50) of this compound on Human NaV Subtypes

NaV SubtypeIC50 (nM)Reference
hNaV1.72.1 - 2.5 nih.govrndsystems.commedchemexpress.comsmartox-biotech.comlatoxan.com
hNaV1.6Nanomolar nih.govrndsystems.comsmartox-biotech.comlatoxan.commdpi.com
hNaV1.2Nanomolar nih.govrndsystems.comsmartox-biotech.comlatoxan.commdpi.com
hNaV1.1Nanomolar nih.govrndsystems.comsmartox-biotech.comlatoxan.commdpi.com
hNaV1.3Nanomolar nih.govrndsystems.comsmartox-biotech.comlatoxan.commdpi.com
CaV channelsNo effect at 5 µM researchgate.netnih.govrndsystems.comsmartox-biotech.com
nAChRNo effect at 5 µM researchgate.netnih.govrndsystems.comsmartox-biotech.com

Note: The precise nanomolar IC50 values for NaV1.6, NaV1.2, NaV1.1, and NaV1.3 are less frequently cited with specific numbers compared to NaV1.7, but are consistently reported as being in the nanomolar range and less potent than for NaV1.7 nih.govrndsystems.comsmartox-biotech.comlatoxan.commdpi.com.

In vivo Rodent Models for Investigating Mechanistic Pain Pathways

This compound has been extensively investigated in vivo using rodent models to elucidate its analgesic properties and to understand the mechanistic pain pathways involving NaV1.7 researchgate.nettandfonline.commedchemexpress.com. These models are crucial for translating in vitro findings into a physiological context and for assessing the potential of NaV1.7 inhibition in pain management mdpi.com.

This compound has demonstrated significant analgesic effects in various in vivo mouse models of pain researchgate.nettandfonline.commedchemexpress.com. A notable application involves its ability to reverse spontaneous pain induced by specific pain-inducing agents. For instance, intraplantar administration of this compound has been shown to attenuate nocifensive behaviors, such as paw lifts, licks, shakes, and flinches, in a concentration-dependent manner researchgate.net.

Table 2: Analgesic Effects of this compound in Mouse Models

Pain Model/InducerThis compound Concentration (Intraplantar)Observed Analgesic EffectDuration of EffectReference
OD1-induced pain300 nM (12 pmoles in 40 µL)Significantly attenuated spontaneous pain behaviors (paw lifts, licks, shakes, flinches)Persistent for 25 minutes at highest concentration researchgate.netmedchemexpress.com
OD1-induced pain1 µM (40 pmoles in 40 µL)Significantly reduced spontaneous pain behaviorsPersistent for 25 minutes at highest concentration researchgate.netmedchemexpress.com

These studies confirm that this compound can effectively reduce pain behaviors in vivo, supporting the hypothesis that selective NaV1.7 blockade offers a promising strategy for analgesia tandfonline.com.

A key aspect of this compound's preclinical research involves its interaction with other venom toxins, particularly the scorpion toxin OD1 (from Odontobuthus doriae) researchgate.netnih.govrndsystems.commedchemexpress.comsmartox-biotech.comlatoxan.comlatoxan.com. OD1 is a well-characterized scorpion toxin that potentiates NaV1.7, and its intraplantar injection in mice is used to establish a NaV1.7-mediated spontaneous pain model researchgate.netmedchemexpress.comlatoxan.commdpi.com.

This compound has been shown to effectively antagonize and reverse the spontaneous pain induced by OD1 researchgate.netrndsystems.commedchemexpress.comsmartox-biotech.comlatoxan.commdpi.comscielo.br. This antagonistic relationship underscores this compound's utility in validating NaV1.7 as a target for pain and in studying the mechanisms of NaV1.7 activation and inhibition in a living system mdpi.com. While both ProTx-II (a related tarantula toxin) and OD1 modulate NaV1.7 channel function, their binding sites on the channel are distinct. Furthermore, auxiliary subunits like the NaV-β3-subunit can influence and partially abrogate the toxin-mediated effects on NaV1.7 function, suggesting complex allosteric interactions nih.govnih.gov.

Comparative Research with Other Spider and Scorpion Toxins in Ion Channel Modulation

Comparative research with other spider and scorpion toxins is crucial for understanding the unique pharmacological profile of this compound and for identifying novel ion channel modulators. Spider venoms are particularly rich sources of such modulators, with a significant proportion targeting NaV channels researchgate.netnih.govsmartox-biotech.commdpi.comnih.govacs.org.

This compound stands out among NaV channel modulators due to its high selectivity for NaV1.7 and its mechanism of action, which involves inhibiting the channel without significantly altering its voltage-dependence of activation or inactivation researchgate.netnih.govsmartox-biotech.comlatoxan.com. This contrasts with other related spider toxins, such as ProTx-I and ProTx-II (also from Thrixopelma pruriens), which are known to inhibit sodium channels by shifting their voltage dependence of activation to more positive potentials nih.govmdpi.com. ProTx-II, for instance, is a potent and selective NaV1.7 blocker (IC50 = 0.3 nM) that slows the rate of NaV1.7 activation nih.govnih.govresearchgate.net.

The importance of the C-terminal amidation for the potency and subtype selectivity of spider toxins, including this compound, has been elucidated through comparative studies nih.govsmartox-biotech.commdpi.com. For example, the C-terminal acid form of this compound showed diminished NaV1.7 inhibition (IC50 11.5 nM) and a decreased association rate compared to the native amidated form (IC50 2.1 nM), indicating the C-terminus's contribution to its interaction with hNaV1.7 nih.govsmartox-biotech.com. Other spider toxins like μ-TRTX-Ca1a from Cyriopagopus albostriatus also show high affinity for NaV1.7 and demonstrate analgesia in vivo tandfonline.com. Scorpion toxins, while also targeting NaV channels, often have different binding sites and mechanisms, with some, like OD1, acting as potentiators rather than inhibitors of NaV1.7 latoxan.comnih.govnih.gov. These comparisons highlight this compound's distinct and valuable characteristics as a pharmacological tool for NaV1.7 research.

Q & A

Q. How can researchers validate this compound’s mechanism of action in complex physiological systems?

  • Methodological Answer : Combine ex vivo electrophysiology (e.g., dorsal root ganglion recordings) with behavioral assays (e.g., rodent pain models) to correlate channel blockade with functional outcomes. Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to link toxin concentration to effect duration .

Q. What criteria define a high-quality research proposal for this compound studies?

  • Methodological Answer : Proposals must include (1) clearly defined hypotheses (e.g., “this compound modulates Nav1.7 via Site 4 interactions”), (2) methodological rigor (e.g., power analysis for sample size), (3) feasibility assessments (e.g., peptide synthesis timelines), and (4) broader impacts (e.g., therapeutic relevance for chronic pain) .

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